molecular formula C16H12BrClN2O4S B3636422 3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid

3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid

Cat. No.: B3636422
M. Wt: 443.7 g/mol
InChI Key: PWFSQNVRAFUPCS-UHFFFAOYSA-N
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Description

3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid is a complex organic compound with the molecular formula C17H15BrN2O4S. This compound is characterized by the presence of bromophenoxy, acetyl, thioxomethyl, and chloro groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O4S/c17-10-2-4-11(5-3-10)24-8-14(21)20-16(25)19-13-7-9(15(22)23)1-6-12(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFSQNVRAFUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid
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3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid
Reactant of Route 3
3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid
Reactant of Route 4
3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid
Reactant of Route 5
3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid
Reactant of Route 6
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3-[[[[(4-Bromophenoxy)acetyl]amino]thioxomethyl]amino]-4-chloro-benzoic acid

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